molecular formula C18H15F3N2O4 B2702372 3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea CAS No. 2320928-35-4

3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2702372
CAS No.: 2320928-35-4
M. Wt: 380.323
InChI Key: CAGZFLVKGWCCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea is a complex organic molecule that features a unique combination of functional groups It includes a bifuran moiety, a hydroxyethyl group, and a trifluoromethylphenyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a palladium-catalyzed coupling reaction between two furan rings.

    Hydroxyethyl Group Introduction: The hydroxyethyl group can be introduced via an aldol reaction, where an aldehyde reacts with an ethyl group in the presence of a base.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group in the trifluoromethylphenyl moiety can be reduced to an amine.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Halogenated derivatives of the furan rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel organic compounds.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. Its urea backbone is a common motif in pharmaceuticals, and the trifluoromethyl group is known to enhance metabolic stability and bioavailability.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The trifluoromethyl group could enhance binding affinity to these targets due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.

    2-(Trifluoromethyl)phenylacetic acid: Used in the synthesis of pharmaceuticals.

    3-[2-(trifluoromethyl)phenyl]propanoic acid: Another compound with a trifluoromethylphenyl group, used in various chemical reactions.

Uniqueness

The uniqueness of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea lies in its combination of a bifuran moiety with a trifluoromethylphenyl group and a urea backbone

Properties

IUPAC Name

1-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O4/c19-18(20,21)11-4-1-2-5-12(11)23-17(25)22-10-13(24)14-7-8-16(27-14)15-6-3-9-26-15/h1-9,13,24H,10H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGZFLVKGWCCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.